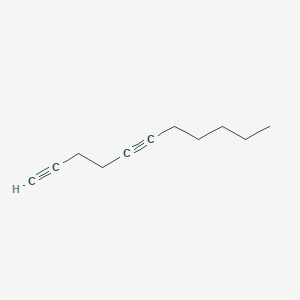
4-Cyclopropylbenzoic acid
Overview
Description
4-Cyclopropylbenzoic acid is a chemical compound with the molecular formula C10H10O2 . It has a molecular weight of 162.19 .
Molecular Structure Analysis
The InChI code for 4-Cyclopropylbenzoic acid is1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
While specific chemical reactions involving 4-Cyclopropylbenzoic acid are not mentioned in the search results, it’s important to note that benzoic acid derivatives like this one can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
4-Cyclopropylbenzoic acid is a solid at room temperature . More specific physical and chemical properties were not found in the search results .Scientific Research Applications
Cytochrome P450 Catalysis
4-Cyclopropylbenzoic acid has been demonstrated to undergo regioselective hydroxylation by the enzyme CYP199A4 at the benzylic carbon. This specific reaction is significant in understanding the factors that influence enzyme selectivity and can be applied in designing biocatalysts for industrial processes .
Proteomics Research
As a specialty product in proteomics research, 4-Cyclopropylbenzoic acid is used for its unique properties that may affect protein interactions and functions. Its role in this field can contribute to the study of protein structures, functions, and interactions .
Nanobubble Technology in Bioprocesses
Although not directly linked to 4-Cyclopropylbenzoic acid, nanobubble technology is a transformative approach in bioprocessing that enhances mass-transfer efficiency. Compounds like 4-Cyclopropylbenzoic acid could potentially be studied for their interactions with nanobubbles to improve microbial activity and bioprocess efficiency .
Crystallography Studies
The crystal structure of CYP199A4 bound to 4-cyclopropylbenzoic acid provides insights into enzyme-substrate interactions. This application is crucial for drug design and understanding metabolic pathways involving similar compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, influencing cellular processes .
Biochemical Pathways
The CYP199A4 enzyme from the bacterium Rhodopseudomonas palustris HaA2 catalyzes the oxidation of 4-Cyclopropylbenzoic acid . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of various substances, including drugs and toxins .
Pharmacokinetics
The pharmacokinetic properties of 4-Cyclopropylbenzoic acid include high gastrointestinal absorption and permeability across the blood-brain barrier . Its lipophilicity, as indicated by Log Po/w values, suggests moderate lipophilicity, which can influence its distribution in the body .
Result of Action
Its oxidation by the cyp199a4 enzyme suggests it may undergo metabolic transformations that could potentially alter its activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Cyclopropylbenzoic acid. For instance, factors such as pH and temperature can affect the stability of the compound . Additionally, the presence of other substances, such as food or other drugs, can influence its absorption and metabolism .
properties
IUPAC Name |
4-cyclopropylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCRWEAWEDESNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300155 | |
| Record name | 4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropylbenzoic acid | |
CAS RN |
1798-82-9 | |
| Record name | 1798-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-cyclopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1798-82-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 4-cyclopropylbenzoic acid influence its metabolism by CYP199A4 compared to other alkylbenzoic acids?
A1: The research primarily focuses on understanding the factors influencing CYP199A4's preference for hydroxylation versus desaturation reactions. While 4-cyclopropylbenzoic acid is mentioned as being regioselectively hydroxylated at the benzylic carbon by CYP199A4, the study focuses on comparing linear and branched alkyl substituents []. The paper observes that the length and branching of the alkyl substituent in 4-alkylbenzoic acids significantly impact the ratio of desaturation to hydroxylation products. This suggests that steric factors, influenced by the alkyl group's structure, play a crucial role in substrate positioning within the CYP199A4 active site, ultimately affecting the enzyme's reactivity [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)








